N-Hydroxyropinirolhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy Ropinirole Hydrochloride, also known as N-Hydroxy Ropinirole Hydrochloride, is a useful research compound. Its molecular formula is C16H25ClN2O2 and its molecular weight is 312.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Hydroxy Ropinirole Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy Ropinirole Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung der Parkinson-Krankheit

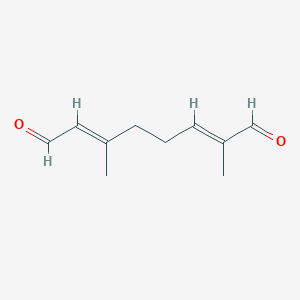

Ropinirol ist ein nicht-ergoliner Dopaminagonist {svg_1}. Es wird klinisch zur Behandlung der Parkinson-Krankheit eingesetzt {svg_2}. Der genaue Wirkmechanismus von Ropinirol als Behandlung der Parkinson-Krankheit ist unbekannt {svg_3}.

Behandlung des Restless-Legs-Syndroms

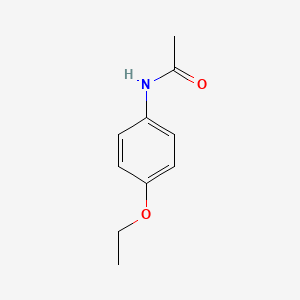

Neben der Parkinson-Krankheit wird Ropinirol auch zur Behandlung des primären Restless-Legs-Syndroms eingesetzt {svg_4}. Dieser Zustand führt zu einem unwiderstehlichen Drang, die Beine zu bewegen, und Ropinirol kann dazu beitragen, diese Symptome zu lindern.

Forschung zur Arzneimittelstabilität

Ropinirol wurde in der pharmazeutischen Forschung Stabilitätstests unterzogen {svg_5}. So wurde beispielsweise eine Studie durchgeführt, um die Struktur eines neuen Abbauprodukts (1,3′-Dimer) zu klären, das bei der Stabilitätstests von Ropinirol-Tabletten mit verlängerter Freisetzung erzeugt wurde {svg_6}.

Entwicklung eines Arzneimittelverabreichungssystems

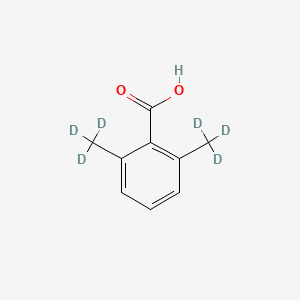

Es wurden Forschungen zur Entwicklung eines Ropinirol-beladenen selbst-Nanoemulgierenden Arzneimittelverabreichungssystems durchgeführt {svg_7}. Dieses System zielt darauf ab, die orale Bioverfügbarkeit von Ropinirol zu verbessern, die aufgrund eines erheblichen First-Pass-Metabolismus begrenzt ist {svg_8}.

Mechanistische Studie zum Arzneimittelzerfall

Der Bildungsmechanismus des 1,3′-Dimers und seines Isomers (3,3′-Dimer) in Ropinirol wurde untersucht {svg_9}. Diese Forschung hilft zu verstehen, wie Ropinirol im Laufe der Zeit abgebaut wird, was für seine Lagerung und Verwendung entscheidend ist.

Kompatibilitätsstudie mit anderen Substanzen

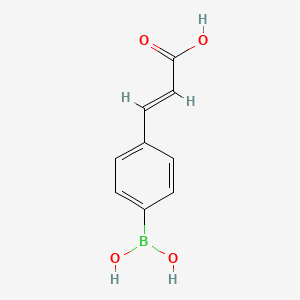

Es wurde eine Kompatibilitätsstudie zwischen Ropinirol und Lactose durchgeführt {svg_10}. Diese Art von Studie ist unerlässlich, um zu verstehen, wie Ropinirol mit anderen Substanzen interagiert, was seine Wirksamkeit und Sicherheit beeinflussen kann.

Wirkmechanismus

Target of Action

N-Hydroxy Ropinirole Hydrochloride is a non-ergoline dopamine agonist with high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . Dopamine receptors are primarily found in the central nervous system and play a crucial role in a variety of functions including motor control, cognition, and reward.

Mode of Action

Biochemical Pathways

The major metabolic pathways of N-Hydroxy Ropinirole Hydrochloride are N-despropylation and hydroxylation to form the inactive N-despropyl metabolite and hydroxy metabolites . The N-despropyl metabolite is converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites .

Pharmacokinetics

Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The drug is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .

Result of Action

The molecular and cellular effects of N-Hydroxy Ropinirole Hydrochloride’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in motor function, particularly in conditions such as Parkinson’s disease . Additionally, ropinirole has been shown to alleviate LPS-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis and the levels of IL-1β, IL-18, and TNF-α .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Hydroxy Ropinirole Hydrochloride. For instance, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of a new dimeric degradant in ropinirole extended-release tablets . This suggests that the formulation and storage conditions of the drug can impact its stability and efficacy.

Safety and Hazards

When handling N-Hydroxy Ropinirole Hydrochloride, it is advised to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be prevented . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Zukünftige Richtungen

Ropinirole-loaded self-Nanoemulsifying Drug Delivery system is being developed to reduce the extensive first-pass metabolism associated with Ropinirole . This system can potentially improve the bioavailability and patient compliance and maintain a constant drug level in the blood target tissue by releasing the drug in a zero-order pattern .

Biochemische Analyse

Biochemical Properties

N-Hydroxy Ropinirole Hydrochloride acts as a D2, D3, and D4 dopamine receptor agonist with highest affinity for D3 . It is weakly active at the 5-HT2, α2 receptors and is said to have virtually no affinity for the 5-HT1, benzodiazepine, GABA, muscarinic, α1, and β-adreno receptors . N-Hydroxy Ropinirole Hydrochloride binds to opiate receptors with low affinity .

Cellular Effects

The cellular effects of N-Hydroxy Ropinirole Hydrochloride are primarily due to its stimulatory effects on central postsynaptic dopamine D2 receptors within the caudate-putamen in the brain . This stimulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Hydroxy Ropinirole Hydrochloride is related to its ability to stimulate the dopamine D2 receptors . This stimulation results in changes in gene expression and enzyme activation, which ultimately leads to its therapeutic effects .

Temporal Effects in Laboratory Settings

In the stability testing of N-Hydroxy Ropinirole Hydrochloride extended-release tablets, a new degradant was observed . This degradant, a dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit, was formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose .

Metabolic Pathways

The hydroxy metabolite of N-Hydroxy Ropinirole Hydrochloride is rapidly glucuronidated . This suggests that it is involved in glucuronidation metabolic pathways, interacting with enzymes and cofactors involved in this process .

Transport and Distribution

N-Hydroxy Ropinirole Hydrochloride is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . This suggests that it interacts with various transporters and binding proteins, influencing its localization or accumulation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Hydroxy Ropinirole Hydrochloride involves the conversion of Ropinirole Hydrochloride to N-Hydroxy Ropinirole Hydrochloride through a series of chemical reactions.", "Starting Materials": [ "Ropinirole Hydrochloride", "Hydroxylamine Hydrochloride", "Sodium Hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ropinirole Hydrochloride in methanol and add sodium hydroxide to the solution.", "Step 2: Add hydroxylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to obtain a precipitate.", "Step 4: Filter the precipitate and wash with water to obtain N-Hydroxy Ropinirole Hydrochloride as a solid product." ] } | |

CAS-Nummer |

1542267-72-0 |

Molekularformel |

C16H25ClN2O2 |

Molekulargewicht |

312.83 g/mol |

IUPAC-Name |

4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one;hydrochloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20;/h5-7,20H,3-4,8-12H2,1-2H3;1H |

InChI-Schlüssel |

BVEOQANBIKVIDS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O.Cl |

Synonyme |

4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.